N-benzyl-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide
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Overview
Description
N-benzyl-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide is a synthetic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include this compound, have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives can interact with various biological targets due to their broad range of chemical and biological properties .
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Imidazole compounds are generally known to be highly soluble in water and other polar solvents, which could potentially influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they could have diverse effects at the molecular and cellular level .
Action Environment
The solubility of imidazole compounds in water and other polar solvents suggests that they could potentially be influenced by the polarity of their environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide typically involves the reaction of 4,5-dichloroimidazole with benzylamine and chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-benzyl-2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid.
Reduction: Formation of N-benzyl-2-(4,5-dichloro-1H-imidazol-1-yl)ethanol.
Substitution: Formation of N-benzyl-2-(4,5-diamino-1H-imidazol-1-yl)acetamide.
Scientific Research Applications
N-benzyl-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(4,5-dichloro-1H-imidazol-1-yl)ethanol
- N-benzyl-2-(4,5-diamino-1H-imidazol-1-yl)acetamide
- N-benzyl-2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid
Uniqueness
N-benzyl-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its dichloro substitution enhances its reactivity and potential as a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
N-benzyl-2-(4,5-dichloroimidazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O/c13-11-12(14)17(8-16-11)7-10(18)15-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPMNZKUUKDZSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=NC(=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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